4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol is an organic compound with the molecular formula C9H20O4. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features an ethoxyethoxy group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol typically involves the protection of hydroxyl groups using ethoxyethoxy groups. One common method involves the reaction of 2-methyl-1,2-butanediol with ethyl vinyl ether in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxyethoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethoxyethoxy)-4-vinylbenzene
- 1-(1-Ethoxyethoxy)-pentane
- 2-Substituted 3-iodobenzofurans
Uniqueness
4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Properties
Molecular Formula |
C9H20O4 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(1-ethoxyethoxy)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H20O4/c1-4-12-8(2)13-6-5-9(3,11)7-10/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
RRJUSVGPWWSQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCC(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.